molecular formula C19H17NO2 B11465255 N-phenyl-3-(5-phenylfuran-2-yl)propanamide

N-phenyl-3-(5-phenylfuran-2-yl)propanamide

Cat. No.: B11465255
M. Wt: 291.3 g/mol
InChI Key: QTRBCKOBVLWGFJ-UHFFFAOYSA-N
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Description

N-phenyl-3-(5-phenylfuran-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to the nitrogen atom and a furan ring attached to the propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-3-(5-phenylfuran-2-yl)propanamide typically involves the reaction of 5-phenylfuran-2-carboxylic acid with aniline in the presence of a coupling agent such as 1-hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI). The reaction is carried out in a suitable solvent like dichloromethane (DCM) under mild conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-phenyl-3-(5-phenylfuran-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogens (e.g., bromine) or nitro groups can be introduced using appropriate electrophiles.

Major Products:

    Oxidation: Formation of furanones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-phenyl-3-(5-phenylfuran-2-yl)propanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-3-(5-phenylfuran-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-phenyl-3-(5-phenylfuran-2-yl)propanamide is unique due to the presence of both phenyl and furan rings, which confer distinct chemical and biological properties. The combination of these structural elements makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

N-phenyl-3-(5-phenylfuran-2-yl)propanamide

InChI

InChI=1S/C19H17NO2/c21-19(20-16-9-5-2-6-10-16)14-12-17-11-13-18(22-17)15-7-3-1-4-8-15/h1-11,13H,12,14H2,(H,20,21)

InChI Key

QTRBCKOBVLWGFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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